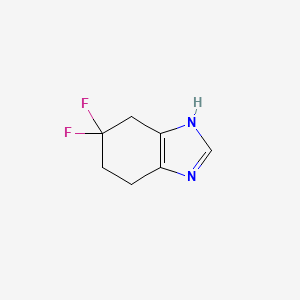

6,6-difluoro-4,5,6,7-tetrahydro-1H-1,3-benzodiazole

Description

Properties

IUPAC Name |

6,6-difluoro-1,4,5,7-tetrahydrobenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2/c8-7(9)2-1-5-6(3-7)11-4-10-5/h4H,1-3H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZDQKILZXWFCPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=C1N=CN2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-difluoro-4,5,6,7-tetrahydro-1H-1,3-benzodiazole can be achieved through several methods. One common approach involves the cyclization of derivatives of 5,6-difluoro-2-hydrazinobenzimidazole in acetonitrile in the presence of potassium fluoride (KF) for 4-6 hours . This method yields representatives of the new heterocyclic system of benzimidazolo[1,2-a]-pyrazolo[1,5-c]quinazoline.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6,6-difluoro-4,5,6,7-tetrahydro-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Cyclization Reactions: As mentioned earlier, cyclization reactions can be used to synthesize this compound from its precursors.

Common Reagents and Conditions

Potassium Fluoride (KF): Used in the cyclization reaction.

Acetonitrile: Solvent for the reaction.

Major Products Formed

The major product formed from the cyclization reaction is this compound itself. Further reactions can lead to the formation of various derivatives depending on the reagents and conditions used.

Scientific Research Applications

6,6-difluoro-4,5,6,7-tetrahydro-1H-1,3-benzodiazole has several scientific research applications, including:

Medicinal Chemistry: Benzimidazole derivatives are known for their antiviral, antitumor, and antifungal activities

Material Science: Fluorine-containing benzimidazoles are used in the synthesis of new materials with unique properties.

Biological Studies: The compound can be used as a building block for the synthesis of biologically active molecules.

Mechanism of Action

The mechanism of action of 6,6-difluoro-4,5,6,7-tetrahydro-1H-1,3-benzodiazole is not well-documented. like other benzimidazole derivatives, it is likely to interact with specific molecular targets and pathways in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 6,6-difluoro-4,5,6,7-tetrahydro-1H-1,3-benzodiazole with key analogues, highlighting structural variations, physicochemical properties, and functional implications:

Structural and Electronic Differences

Fluorine Substitution Patterns :

- The 6,6-difluoro derivative exhibits geminal fluorine atoms, which increase ring planarity and electron-withdrawing effects compared to the 6,7-difluoro isomer . This positional difference impacts dipole moments and intermolecular interactions.

- The trifluoromethyl group in the indazolone derivative introduces strong electron-withdrawing and hydrophobic effects, enhancing metabolic stability .

Functional Group Variations :

Physicochemical Properties

Polarity and Solubility :

- Thermal Stability: Fluorine substitution generally enhances thermal stability. For example, 6,7-difluoro-1H-1,3-benzodiazol-2-amine (mp >300°C) shows higher decomposition resistance than the non-fluorinated base structure.

Biological Activity

6,6-Difluoro-4,5,6,7-tetrahydro-1H-1,3-benzodiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 172.16 g/mol. The presence of difluoro substituents enhances its reactivity and biological profile.

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds related to benzodiazole derivatives. For instance, certain derivatives have shown significant activity against viral targets by inhibiting specific viral enzymes. The structure-activity relationship (SAR) suggests that the difluoro substitution may enhance binding affinity to viral proteins.

| Compound | Target Virus | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCV NS5B | 32.2 | Inhibition of RNA polymerase |

| Related Benzodiazole Derivative | TMV | 30.57 ± 3.11 | Disruption of viral replication |

Antitumor Activity

Benzodiazole derivatives have also been evaluated for their anticancer properties. The activity is often attributed to their ability to interact with DNA or inhibit specific kinases involved in cancer cell proliferation.

Case Study:

In a study examining various benzodiazole derivatives for antitumor activity:

- Compound A (related structure): IC50 = 1.61 µg/mL against A-431 cells.

- Compound B : IC50 = 1.98 µg/mL against Jurkat cells.

These results indicate that modifications in the benzodiazole structure can lead to enhanced cytotoxic effects against different cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in viral replication or cancer cell metabolism.

- DNA Interaction : Some derivatives are known to intercalate into DNA strands, disrupting replication and transcription processes.

- Signal Transduction Modulation : Certain benzodiazoles can modulate pathways involved in cell survival and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.